Fasudil N-Hydroxy Impurity
Overview
Description
Fasudil N-Hydroxy Impurity is an impurity of Fasudil . Fasudil is a potent Rho-kinase inhibitor and vasodilator . It has been used for the treatment of cerebral vasospasm, which is often due to subarachnoid hemorrhage . It has also been found to be effective for the treatment of pulmonary hypertension .
Molecular Structure Analysis
The molecular formula of Fasudil N-Hydroxy Impurity is C14H17N3O3S . It belongs to the class of organic compounds known as isoquinolones and derivatives . These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .Scientific Research Applications
Treatment of Subarachnoid Haemorrhage
The intravenous (IV) formulation of Rho-kinase (ROCK) inhibitor fasudil has been approved for the treatment of subarachnoid haemorrhage since 1995 .
Treatment of Neurodegenerative Diseases
Fasudil has shown promising preclinical results for various chronic diseases, including neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia .
Oral Application of Fasudil
A study was conducted to assess the absolute bioavailability of oral, in comparison to IV, application of the approved formulation of fasudil (ERIL®) and to evaluate the safety and tolerability of the oral application of fasudil .
Blood Brain Barrier Integrity
Fasudil has been found to enhance barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . This suggests that fasudil could be a potential therapeutic agent for conditions that involve the blood-brain barrier.
Treatment of Acute Ischemic Stroke
Fasudil has been found to protect the integrity of the blood-brain barrier (BBB) against acute ischemic stroke . This is particularly important as cerebral infarction accounts for 85% of all stroke cases .
Glaucoma Treatment
Fasudil hydrochloride, a selective ROCK inhibitor, has demonstrated promising outcomes in glaucoma treatment . This represents a new category of anti-glaucoma medications.
Mechanism of Action
- Fasudil N-Hydroxy Impurity is a derivative of Fasudil, a drug that has been investigated in carotid stenosis .
- Its primary targets include:
- This inhibition leads to vasodilation and improved blood flow, which can be beneficial in conditions like pulmonary hypertension .
- Downstream effects include reduced vasoconstriction, decreased vascular resistance, and potential improvement in blood flow .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
5-[(4-hydroxy-1,4-diazepan-1-yl)sulfonyl]isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-16-7-2-8-17(10-9-16)21(19,20)14-4-1-3-12-11-15-6-5-13(12)14/h1,3-6,11,18H,2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHSGLNVSCYWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fasudil N-Hydroxy Impurity |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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